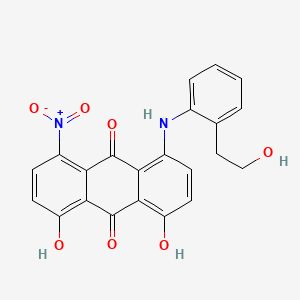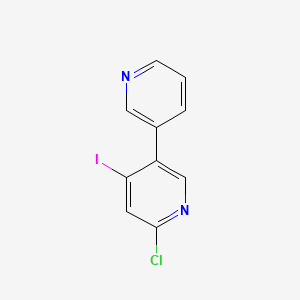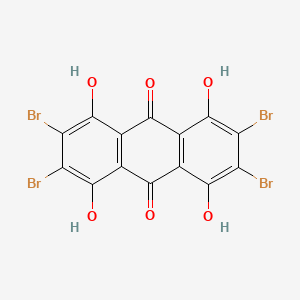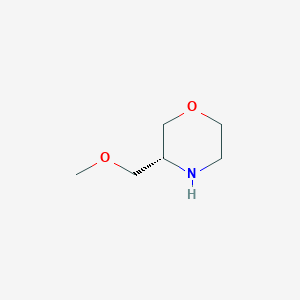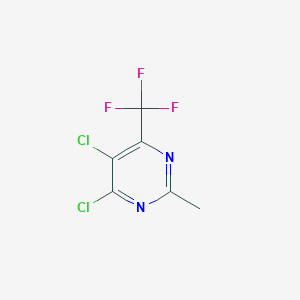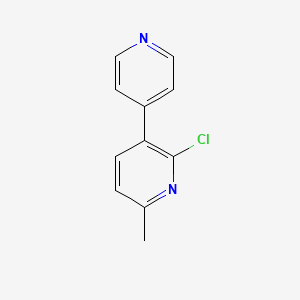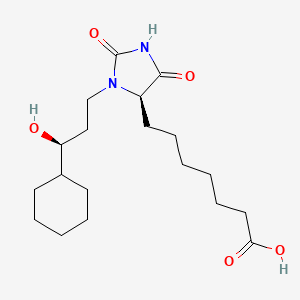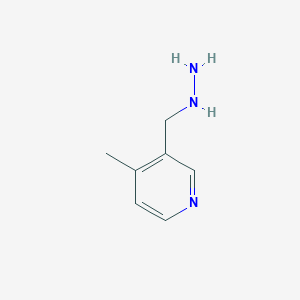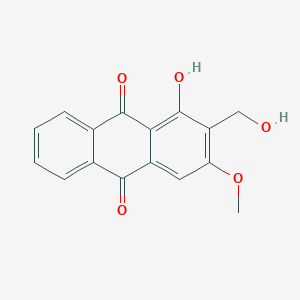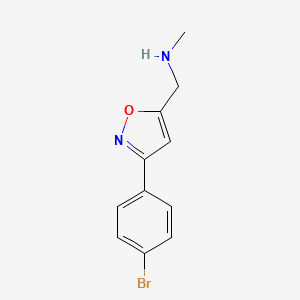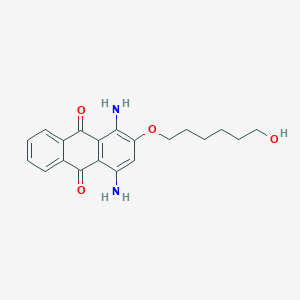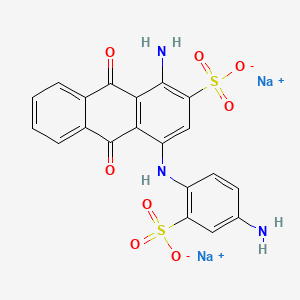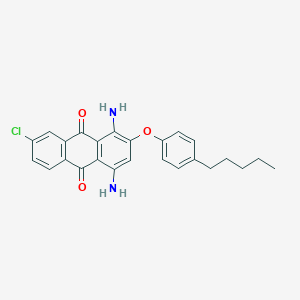
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chloro, amino, and phenoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: Amino groups are introduced at the 1st and 4th positions through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Phenoxy Substitution: The phenoxy group is introduced at the 2nd position via nucleophilic aromatic substitution, using 4-pentylphenol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or phenols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential anticancer properties, given its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: DNA and proteins.
Pathways: The compound can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism explored for anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in functionalization.
7-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups, which reduces its potential for biological applications.
2-(4-Pentylphenoxy)anthracene-9,10-dione: Lacks both amino and chloro groups, limiting its reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
88605-33-8 |
|---|---|
Formule moléculaire |
C25H23ClN2O3 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-3-4-5-14-6-9-16(10-7-14)31-20-13-19(27)21-22(23(20)28)25(30)18-12-15(26)8-11-17(18)24(21)29/h6-13H,2-5,27-28H2,1H3 |
Clé InChI |
AHYCHGUMHHAIPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


